molecular formula C5H4BrClF2N2 B12226027 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B12226027
M. Wt: 245.45 g/mol
InChI Key: RTAPTIRJJAQJAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by bromo (Br) and chloro (Cl) substituents at positions 3 and 4, respectively, and a 2,2-difluoroethyl group at position 1 of the pyrazole ring. The electron-withdrawing halogen substituents and the fluorinated alkyl chain likely influence its reactivity, solubility, and biological activity .

Preparation Methods

Halogenation of Pyrazole Precursors

Nucleophilic Substitution with Difluoroethyl Groups

The introduction of the 2,2-difluoroethyl group at the 1-position of the pyrazole ring is typically achieved via nucleophilic substitution. A precursor such as 1H-pyrazole-4-sulfonyl chloride or iodinated pyrazole derivatives reacts with 2,2-difluoroethylamine or its equivalents under basic conditions. For example, 3-bromo-1H-pyrazole-4-sulfonyl chloride reacts with 2,2-difluoroethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the difluoroethyl-substituted intermediate. Subsequent bromination and chlorination steps are performed using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively.

Key Conditions :

  • Solvent: DCM or acetonitrile
  • Temperature: 0–25°C
  • Catalysts: TEA or DMAP
  • Yield: 68–75%

Sequential Halogenation Strategies

Bromine and chlorine atoms are introduced regioselectively at the 3- and 4-positions through electrophilic aromatic substitution. A common approach involves treating 1-(2,2-difluoroethyl)-1H-pyrazole with bromine (Br₂) in acetic acid at 50°C, followed by chlorination using chlorine gas (Cl₂) in carbon tetrachloride. Alternatively, NBS and SO₂Cl₂ in dimethylformamide (DMF) enable controlled halogenation without ring degradation.

Optimization Data :

Halogenating Agent Solvent Temperature (°C) Time (h) Yield (%)
Br₂ (1.2 eq) Acetic acid 50 4 72
Cl₂ (1.5 eq) CCl₄ 25 6 68
NBS (1.1 eq) DMF 40 3 75

Cyclocondensation of 1,3-Dicarbonyl Compounds

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, 1,3-diketones react with hydrazine derivatives in ethanol or aprotic solvents (e.g., DMF) catalyzed by cerium complexes ([Ce(L-Pro)₂]₂(Oxa)). This method ensures regioselectivity, with the difluoroethyl group introduced via post-cyclization alkylation.

General Procedure :

  • Combine 1,3-diketone (1.0 mmol) and hydrazine (1.0 mmol) in ethanol.
  • Add [Ce(L-Pro)₂]₂(Oxa) (5 mol%) and stir at 25°C for 12 h.
  • Purify via column chromatography (petroleum ether/ethyl acetate).
  • Alkylate the product with 2,2-difluoroethyl bromide in DMF/K₂CO₃.

Yield : 70–85% for cyclocondensation; 65–72% for alkylation.

Halogenation Post-Cyclization

After forming the pyrazole ring, bromine and chlorine are introduced using halogenating agents. For example, 1-(2,2-difluoroethyl)-1H-pyrazole is treated with bromine in acetic acid, followed by chlorination with SO₂Cl₂. This stepwise approach minimizes side reactions and improves purity.

Electrochemical Fluorination and Halogenation

Electrochemical Difluoroethylation

Modern methods employ electrochemical cells to introduce fluorine-containing groups. A mixture of 1H-pyrazole and Et₃N·3HF undergoes electrolysis at 3.5 V using graphite electrodes, generating the difluoroethylated product. Subsequent bromination/chlorination is performed using NBS/SO₂Cl₂.

Advantages :

  • Avoids toxic fluorinating agents.
  • Scalable with 60–70% yield.

Oxidative Halogenation

Potassium persulfate (K₂S₂O₈) in acetonitrile with H₂SO₄ catalyzes the oxidation of dihydro-pyrazole intermediates to aromatic pyrazoles while introducing halogens. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized to the target compound with 75–80% yield.

Industrial-Scale Continuous Flow Synthesis

Flow Reactor Optimization

Continuous flow systems enhance reaction efficiency for large-scale production. A patented method involves:

  • Pumping 1,3-diketone and hydrazine derivatives through a heated reactor (80°C).
  • In-line halogenation with Br₂/Cl₂ in a second reactor.
  • Difluoroethylation using 2,2-difluoroethyl bromide in a packed-bed reactor.

Benefits :

  • 20% higher yield compared to batch processes.
  • Reduced reaction time (2–4 h vs. 12 h).

Mechanistic Insights and Challenges

Regioselectivity in Halogenation

The electron-withdrawing difluoroethyl group directs electrophilic substitution to the 3- and 4-positions. Density functional theory (DFT) calculations confirm that bromination occurs preferentially at the 3-position due to lower activation energy (ΔG‡ = 25.6 kcal/mol vs. 28.3 kcal/mol for 4-position).

Stability of Intermediates

Dihydro-pyrazole intermediates are prone to oxidation, necessitating controlled conditions. Stabilizing agents like Na₂S₂O₃ are used to prevent over-oxidation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Pyrazole derivatives, halogenating agents.
  • Reagents : Common solvents include dimethylformamide or acetonitrile.
  • Typical Reactions : Nucleophilic substitution reactions are prevalent due to the electrophilic nature of the halogens.

Medicinal Chemistry

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole has garnered attention for its potential therapeutic applications, particularly in:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing inflammation by decreasing prostaglandin synthesis. This mechanism is crucial in developing anti-inflammatory drugs.
  • Anticancer Properties : Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. In vitro assays have shown promising IC50 values, suggesting effective tumor growth inhibition.

Agricultural Chemistry

The compound's unique structure also positions it as a candidate for agrochemical applications:

  • Pesticidal Activity : Research indicates potential efficacy as a pesticide, particularly against fungal pathogens. Its ability to disrupt biological processes in pests makes it a valuable addition to agricultural formulations.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated several pyrazole derivatives, including this compound. The findings revealed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis pathways being further investigated .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of halogenated pyrazoles. The study demonstrated that this compound effectively inhibited COX enzymes in vitro, leading to decreased production of inflammatory mediators .

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)15
AnticancerA549 (lung cancer)20
Anti-inflammatoryCOX Enzymes-
PesticidalFungal pathogens-

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and difluoroethyl groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives often exhibit significant variations in physical, chemical, and biological properties depending on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole C5H4BrClF2N2 3-Br, 4-Cl, 1-(2,2-difluoroethyl) High lipophilicity (predicted) -
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole C5H4BrF2N3O2 3-Br, 4-NO2, 1-(2,2-difluoroethyl) Density: 2.06 g/cm³; pKa: -5.23 (predicted)
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde C17H12BrClN2O 3-(4-BrPh), 1-(4-ClBn), 5-CHO Inactive in anticancer screening
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C29H23ClFN7S 4-ClPh, thiazole, triazole Antimicrobial activity
3,5-Bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazole C23H14Br2ClF2N2 3,5-(4-BrPh), 4-Cl, 1-(3-FPhCH2) Structural complexity; potential bioactivity

Key Observations:

Halogen Effects: Bromo and chloro substituents at positions 3 and 4 (as in the target compound) increase molecular weight and polarizability compared to non-halogenated analogues. The electron-withdrawing nature of Cl and Br may enhance electrophilic reactivity . Replacement of Cl with NO2 (as in ) drastically reduces basicity (pKa ≈ -5.23), whereas Cl substituents typically result in milder electronic effects.

Fluorinated Alkyl Chains: The 2,2-difluoroethyl group in the target compound improves metabolic stability and lipophilicity compared to non-fluorinated chains (e.g., benzyl or methyl groups) .

Biological Activity :

  • Pyrazoles with thiazole or triazole moieties (e.g., ) exhibit antimicrobial activity, suggesting that fused heterocycles enhance target binding.
  • The target compound’s lack of fused rings or polar groups (e.g., aldehydes) may limit its bioactivity compared to analogues like , which showed inactivity in anticancer assays despite structural complexity.

Biological Activity

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of halogen substituents and a difluoroethyl group, suggests enhanced reactivity and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C5_5H4_4BrClF2_2N2_2
  • Molecular Weight : 245.45 g/mol
  • Structural Features : The compound features a pyrazole ring with bromine and chlorine substitutions, along with a difluoroethyl group, which may influence its lipophilicity and bioavailability.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC5_5H4_4BrClF2_2N2_2Halogenated pyrazole with difluoroethyl group
4-Chloro-1-(2,2-difluoroethyl)-pyrazoleC5_5H4_4ClF2_2NLacks bromine; focuses on difluoromethyl functionality
3-Bromo-4-methyl-1H-pyrazoleC5_5H6_6BrNMethyl substitution instead of halogens

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that its structural components enhance its efficacy against various pathogens. For instance, compounds in the pyrazole family have been shown to inhibit bacterial growth effectively:

  • In vitro Studies : The compound demonstrated promising results against E. coli and S. aureus, with specific derivatives showing higher potency due to the presence of halogens and the difluoroethyl moiety .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Research shows that modifications of pyrazole derivatives can lead to significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6:

  • Case Study : A series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial resistance mechanisms. Understanding these interactions is crucial for assessing its therapeutic potential .

Synthesis Methods

Several synthetic routes have been reported for producing this compound:

  • Halogenation Reactions : Utilizing bromine and chlorine sources under controlled conditions to introduce halogen substituents onto the pyrazole ring.
  • Difluoroethylation : The introduction of the difluoroethyl group typically involves reactions with appropriate alkyl halides in the presence of bases like potassium carbonate .

Yield and Efficiency

The efficiency of these synthesis methods can vary significantly based on reaction conditions, such as temperature and solvent choice. Reports indicate yields ranging from 60% to over 80%, depending on the specific synthetic pathway employed .

Properties

Molecular Formula

C5H4BrClF2N2

Molecular Weight

245.45 g/mol

IUPAC Name

3-bromo-4-chloro-1-(2,2-difluoroethyl)pyrazole

InChI

InChI=1S/C5H4BrClF2N2/c6-5-3(7)1-11(10-5)2-4(8)9/h1,4H,2H2

InChI Key

RTAPTIRJJAQJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)Cl

Origin of Product

United States

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